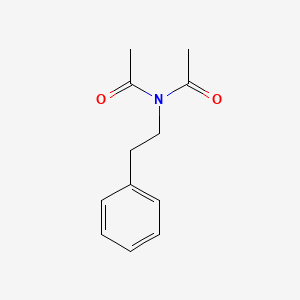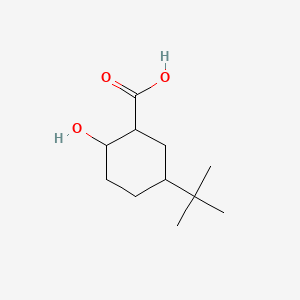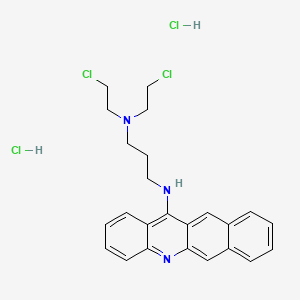
1,3-Propanediamine, N'-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a benz(b)acridine moiety and bis(2-chloroethyl) groups, making it a subject of interest in medicinal chemistry and other research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate typically involves multiple steps:
Formation of Benz(b)acridine Moiety: The initial step involves the synthesis of the benz(b)acridine core through a series of cyclization reactions.
Attachment of 1,3-Propanediamine: The benz(b)acridine core is then reacted with 1,3-propanediamine under controlled conditions to form the intermediate compound.
Introduction of Bis(2-chloroethyl) Groups:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate catalysts.
化学反応の分析
Types of Reactions
1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The bis(2-chloroethyl) groups are prone to nucleophilic substitution reactions, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It finds applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate involves its interaction with molecular targets within cells. The bis(2-chloroethyl) groups are known to form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is particularly relevant in its potential anticancer activity.
類似化合物との比較
Similar Compounds
- 1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N-ethyl-, dihydrochloride, hydrate
- 1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, monohydrate
Uniqueness
1,3-Propanediamine, N’-(benz(b)acridin-12-yl)-N,N-bis(2-chloroethyl)-, dihydrochloride, hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form DNA cross-links sets it apart from similar compounds, making it a valuable subject of study in medicinal chemistry.
特性
CAS番号 |
38915-57-0 |
|---|---|
分子式 |
C24H27Cl4N3 |
分子量 |
499.3 g/mol |
IUPAC名 |
N-benzo[b]acridin-12-yl-N',N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C24H25Cl2N3.2ClH/c25-10-14-29(15-11-26)13-5-12-27-24-20-8-3-4-9-22(20)28-23-17-19-7-2-1-6-18(19)16-21(23)24;;/h1-4,6-9,16-17H,5,10-15H2,(H,27,28);2*1H |
InChIキー |
AXMJUFDKPUQUNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=N3)NCCCN(CCCl)CCCl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


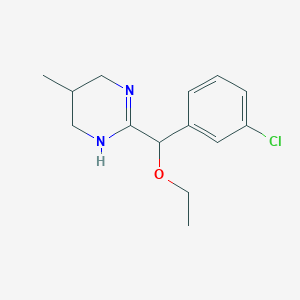
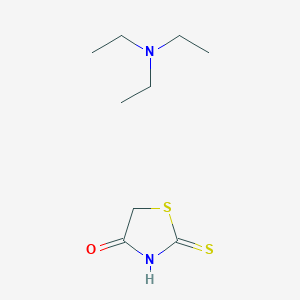
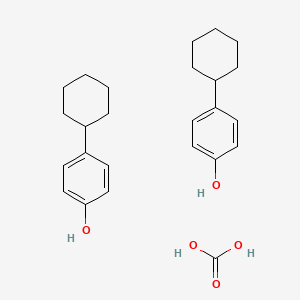
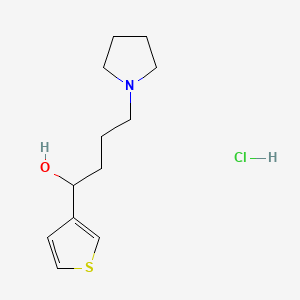
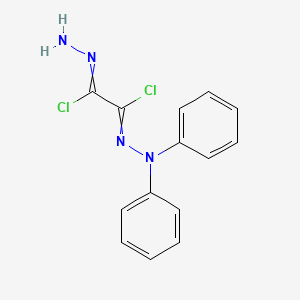

![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)

![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
